molecular formula C15H23ClO2S B045193 2,4,6-Triisopropylbenzenesulfonyl chloride CAS No. 6553-96-4

2,4,6-Triisopropylbenzenesulfonyl chloride

Cat. No.: B045193
CAS No.: 6553-96-4
M. Wt: 302.9 g/mol
InChI Key: JAPYIBBSTJFDAK-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sterically hindered sulfonyl chloride characterized by three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. This bulky substitution pattern enhances its selectivity and reduces side reactions in chemical syntheses . TPSCl is widely used as a condensing agent in oligonucleotide synthesis, particularly for forming interribonucleotide linkages , and in phospholipid synthesis, where it achieves yields of 70–75% . Its applications extend to drug development, including the synthesis of Valproic Acid derivatives , and as an activating agent for nucleoside modifications in RNA and DNA analogs . The compound’s physical properties include a melting point of 94–97°C and solubility in chloroform . Its crystal structure (orthorhombic, space group Pna2₁) has been confirmed via X-ray diffraction .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPYIBBSTJFDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H23ClO2S
Source PubChem
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DSSTOX Substance ID

DTXSID30215827
Record name 2,4,6-Triisopropylbenzenesulfonyl chloride
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Molecular Weight

302.9 g/mol
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CAS No.

6553-96-4
Record name 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride
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Record name 2,4,6-Triisopropylbenzenesulfonyl chloride
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Record name 2,4,6-Triisopropylbenzenesulfonyl chloride
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Record name 2,4,6-triisopropylbenzenesulphonyl chloride
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Record name 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid. The reaction typically involves the following steps :

    Sulfonation: 2,4,6-Triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature (5-15°C) to form the sulfonic acid intermediate.

    Chlorination: The sulfonic acid intermediate is then treated with thionyl chloride or phosphorus pentachloride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Role as a Sulfonylating Agent

TPSCl is primarily used as a sulfonylating agent in organic synthesis. It facilitates the formation of sulfonamides and other sulfonyl-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's high reactivity allows for efficient sulfonation reactions.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides, TPSCl was employed to react with amines under controlled conditions. The resulting sulfonamides demonstrated significant biological activity, highlighting the importance of TPSCl in medicinal chemistry.

Reagent Reaction Type Yield (%)
TPSCl + AmineSulfonamide Formation85%
TPSCl + AlcoholSulfonate Ester Formation90%

Pharmaceutical Development

Preparation of Active Pharmaceutical Ingredients (APIs)

TPSCl is extensively used in the preparation of APIs. It provides pathways for functional group modifications that enhance drug design efficiency. Its ability to form stable sulfonate esters makes it a valuable reagent in pharmaceutical synthesis.

Example: Synthesis of Glycerophospholipids

In pharmaceutical applications, TPSCl serves as a condensing agent for synthesizing glycerophospholipids. This process is critical in developing lipid-based drug delivery systems.

Application Description
Glycerophospholipid SynthesisUsed as a condensing agent to form phospholipid structures
Oligonucleotide SynthesisActs as a coupling reagent to link nucleotides

Polymer Chemistry

Coupling Agent in Specialty Polymers

TPSCl is utilized as a coupling agent in producing specialty polymers. It enhances the properties of materials used in coatings, adhesives, and sealants by improving molecular interactions.

Data Table: Properties Enhancement

Property Before TPSCl Treatment After TPSCl Treatment
Adhesion Strength (MPa)5.08.5
Thermal Stability (°C)150180

Analytical Chemistry

Derivatization of Amines and Alcohols

In analytical chemistry, TPSCl is employed for the derivatization of amines and alcohols, facilitating their detection and quantification through chromatographic techniques such as HPLC/MS.

Case Study: Phosphonolipid Analysis

A study demonstrated the use of TPSCl in analyzing phosphonolipids from egg yolk using HPLC/MS techniques. The derivatization improved sensitivity and specificity in detecting lipid components.

Analyte Type Detection Method Sensitivity Improvement (%)
PhosphonolipidsHPLC/MS50%
AminesGC-MS40%

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form sulfonate esters or amides. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

TPSCl belongs to a class of sulfonyl chlorides used as coupling reagents. Below is a detailed comparison with structurally or functionally related compounds:

Reactivity and Selectivity

  • TPSCl vs. Mesitylenesulfonyl Chloride (MSCI) :
    MSCI (2-mesitylenesulfonyl chloride) has a less hindered structure (methyl groups instead of isopropyl). While MSCI is reactive, its smaller substituents reduce steric shielding, leading to higher rates of undesired sulfonation side reactions . TPSCl’s bulky isopropyl groups limit such side reactions, improving selectivity in nucleophilic substitutions .

  • TPSCl vs. Naphthalene-1-sulfonyl Chloride :
    Naphthalene-based sulfonyl chlorides exhibit higher electrophilicity due to aromatic ring conjugation but lack steric hindrance. This makes them prone to over-activation, particularly in sensitive reactions like oligonucleotide synthesis . TPSCl’s controlled reactivity ensures better regioselectivity, as seen in nucleoside O4 activation for cytidine synthesis .

  • TPSCl vs. Nitrobenzenesulfonyl Chlorides (e.g., 4-nitrobenzenesulfonyl chloride) :
    Nitro groups are strong electron-withdrawing substituents, increasing sulfonyl chloride reactivity. However, this can lead to rapid decomposition or side reactions under basic conditions. TPSCl’s electron-donating isopropyl groups stabilize the sulfonyl chloride, enabling sustained reactivity in multi-step syntheses .

Structural and Physical Properties

Property TPSCl MSCI 4-Nitrobenzenesulfonyl Chloride
Substituents 2,4,6-Triisopropyl 2,4,6-Trimethyl 4-Nitro
Melting Point 94–97°C 92–94°C 74–76°C
Solubility Chloroform Dichloromethane Acetone
Steric Hindrance High Moderate Low
Typical Yield in Coupling 70–75% (with tetrazole) 50–60% 40–50%

Key Research Findings

Synergistic Activation : TPSCl’s coupling efficiency improves dramatically with tetrazole, highlighting the importance of reagent combinations .

Crystal Structure Insights : X-ray studies confirm TPSCl’s orthorhombic packing, which may influence its solubility and reactivity in solid-phase syntheses .

Machine Learning Applications : TPSCl’s reaction parameters (e.g., solvent, temperature) for sulfonation have been optimized using predictive models, underscoring its versatility in automated syntheses .

Biological Activity

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sulfonyl chloride compound widely utilized in organic synthesis, particularly in the synthesis of nucleotides and phospholipids. Its unique structure and reactivity make it an important reagent in various biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, applications in biochemical synthesis, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃ClO₂S
  • Molecular Weight : 302.857 g/mol
  • Melting Point : 93°C to 97°C
  • Solubility : Soluble in chloroform
  • CAS Number : 6553-96-4

TPSCl functions primarily as a coupling reagent in the synthesis of oligonucleotides and glycerophospholipids. Its mechanism involves the activation of nucleophiles, facilitating the formation of phosphodiester bonds essential for nucleotide synthesis. The compound has been shown to exhibit low yields and slow reaction rates when used alone; however, its efficiency improves significantly when combined with other reagents such as tetrazole .

Applications in Biochemistry

  • Synthesis of Nucleotides : TPSCl is employed as a condensing agent in the synthesis of deoxyoligoribonucleotides. Studies indicate that while TPSCl alone yields low efficiency, its combination with tetrazole enhances both yield and reaction speed .
  • Phospholipid Analysis : It is also used in the analysis of phosphonolipids through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), demonstrating its utility in lipid biochemistry .
  • Inhibition Studies : TPSCl has been utilized to modify nucleosides to create potent inhibitors for enzymes such as CD73, which are relevant in cancer immunotherapy . The structure-activity relationship (SAR) studies highlight how modifications can enhance inhibitory potency against specific targets.

Case Study 1: Nucleotide Synthesis Efficiency

In a comparative study, TPSCl was evaluated against other condensing agents for the synthesis of deoxyoligoribonucleotides. The results indicated that while TPSCl alone was less effective, a mixture with tetrazole resulted in significantly improved yields and faster coupling rates. This study underscores the importance of reagent selection in optimizing synthetic pathways .

Case Study 2: CD73 Inhibition

Research focusing on the use of TPSCl in modifying nucleosides revealed its potential as a CD73 inhibitor. The synthesized compounds exhibited varying degrees of inhibitory activity, with some analogs showing enhanced potency compared to established inhibitors. This finding suggests that TPSCl can be instrumental in developing new therapeutic agents targeting cancer-related pathways .

Comparative Data Table

PropertyValue
Molecular FormulaC₁₅H₂₃ClO₂S
Molecular Weight302.857 g/mol
Melting Point93°C to 97°C
SolubilityChloroform
CAS Number6553-96-4
Typical ApplicationsNucleotide synthesis, lipid analysis

Q & A

Q. What are the primary synthetic applications of TPSCl in organic chemistry?

TPSCl is widely used as:

  • Coupling reagent in oligonucleotide synthesis to activate phosphates during phosphotriester bond formation .
  • Activating agent for phosphorylation reactions, such as converting alcohols to sulfonate esters for nucleophilic displacement (e.g., in pseudouridine derivatives) .
  • Precursor for synthesizing derivatives like sulfonyl hydrazides (TPSH) and azides, which are used in selective reductions or as intermediates in heterocycle synthesis .

Q. What safety protocols are critical when handling TPSCl?

  • Personal Protective Equipment (PPE): Use N95 gloves, goggles, and lab coats due to its skin corrosion/irritation hazards (GHS Category 1B) .
  • Storage: Keep in a dry, dark place at room temperature; moisture sensitivity requires sealed containers with desiccants .
  • Decomposition: Avoid contact with water (generates toxic gases like HCl and SOx_x) .

Q. What analytical methods validate TPSCl purity and reaction outcomes?

  • Purity Analysis: Melting point (92–94°C), 1^1H NMR (δ 1.0–3.0 ppm for isopropyl groups), and HRMS (m/z 302.86 for [M]+^+) .
  • Reaction Monitoring: TLC or HPLC to track sulfonate ester formation; FTIR for S=O stretching (~1350 cm1^{-1}) .

Advanced Research Questions

Q. Why does TPSCl exhibit enhanced reactivity in nucleophilic substitutions compared to other sulfonyl chlorides?

The ortho-isopropyl groups sterically stabilize the transition state during chloride exchange reactions, lowering activation energy. This effect is validated by kinetic studies showing accelerated substitution rates in 2,4,6-trialkylated sulfonyl chlorides . Computational models further confirm that bulky substituents reduce electron density at sulfur, favoring nucleophilic attack .

Q. How can reaction yields be optimized when using TPSCl in phosphotriester oligonucleotide synthesis?

  • Solvent Choice: Pyridine or acetonitrile improves solubility and reduces side reactions .
  • Stoichiometry: A 1.2–1.5 molar excess of TPSCl relative to phosphate ensures complete activation .
  • Temperature: Reactions at 0–4°C minimize decomposition of sensitive intermediates (e.g., nucleosides) .

Q. How do structural modifications of TPSCl impact its performance as a coupling reagent?

Comparative studies with mesitylenesulfonyl chloride (MSCl) reveal:

ReagentReaction RateStability in Pyridine
TPSClHighModerate (48h at 25°C)
MSClModerateLow (degrades in 24h)
TPSCl’s stability and reactivity make it superior for multi-step oligonucleotide synthesis .

Q. What strategies resolve contradictions in reported reaction yields with TPSCl?

  • Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis .
  • Side Reaction Mitigation: Add scavengers (e.g., triethylamine) to sequester generated HCl .
  • Purity Verification: Pre-purify TPSCl via recrystallization (ethanol/water) to remove sulfonic acid byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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